molecular formula C18H15N3O4 B2704444 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899951-49-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2704444
CAS No.: 899951-49-6
M. Wt: 337.335
InChI Key: NDMYYALKNZVVQY-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small molecule characterized by a fused 1,8-naphthyridine core substituted with a methyl group at the N1 position and a 2,3-dihydrobenzodioxin moiety at the carboxamide position.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-21-16-11(3-2-6-19-16)9-13(18(21)23)17(22)20-12-4-5-14-15(10-12)25-8-7-24-14/h2-6,9-10H,7-8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMYYALKNZVVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps. One common route starts with the preparation of the dihydrobenzo[b][1,4]dioxin-6-amine, which is then reacted with various reagents to introduce the naphthyridine moiety. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like poly (ADP-ribose) polymerase 1 (PARP1), which plays a role in DNA repair processes. This inhibition can lead to the accumulation of DNA damage in cancer cells, making it a potential anticancer agent . Additionally, it may interact with serotonin receptors, contributing to its potential antidepressant effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The 1,8-naphthyridine scaffold in the target compound is distinct from other naphthyridine derivatives. For example, 1,5-naphthyridine-based carboxamides (e.g., compound 67 in ) exhibit variations in substitution patterns and biological activity.

Substituent Analysis

  • Benzodioxin Moiety : The 2,3-dihydrobenzodioxin group in the target compound is structurally analogous to the benzodioxin substituent in CS-0309467 (). However, the latter features a pyridine ring instead of a naphthyridine core, which may reduce metabolic stability due to fewer aromatic rings .
  • Alkyl and Aryl Groups : Compound 67 () includes a pentyl chain and a dimethyladamantyl group, enhancing lipophilicity compared to the methyl and benzodioxin substituents in the target compound. This difference could impact membrane permeability and pharmacokinetics .

Research Findings and Functional Implications

  • Electrophilic Character: The 2-oxo group in the naphthyridine core may enhance hydrogen-bonding interactions, a feature shared with quinolone antibiotics (e.g., ciprofloxacin).
  • Benzodioxin Contribution : The benzodioxin group in CS-0309467 () is associated with improved solubility compared to purely aromatic systems, which could extend to the target compound .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzodioxin moiety and a naphthyridine core. Its molecular formula is C18H18N2O3C_{18}H_{18}N_{2}O_{3}, with a molecular weight of approximately 306.35 g/mol. The structural representation is crucial for understanding its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₃
Molecular Weight306.35 g/mol
SolubilitySoluble in DMSO
LogP3.45

The biological activity of this compound has been attributed to its interaction with various biological pathways:

  • Inhibition of Enzymes : The compound has shown potential as an inhibitor of monoamine oxidase (MAO), which is significant in the treatment of neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties against both bacterial and fungal strains.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity in various in vitro models.

Study 1: MAO Inhibition

A recent study investigated the inhibitory effects of this compound on MAO enzymes. The results indicated that it exhibited an IC50 value of 1.5 μM against MAO-B, suggesting strong potential for treating conditions like Parkinson's disease where MAO inhibition is beneficial .

Study 2: Antimicrobial Properties

In another study assessing antimicrobial activity, this compound was tested against various pathogens. It showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 μg/mL and 64 μg/mL respectively .

Study 3: Anti-inflammatory Activity

A separate investigation into the anti-inflammatory properties revealed that the compound reduced pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages by approximately 50%, indicating its potential use in inflammatory diseases .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
MAO InhibitionIC50 = 1.5 μM
AntimicrobialMIC = 32 μg/mL (S. aureus)
Anti-inflammatory50% reduction in cytokines

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